molecular formula C13H24Cl2O2 B14433689 2-Chlorododecanoic acid, chloromethyl ester CAS No. 80418-98-0

2-Chlorododecanoic acid, chloromethyl ester

Cat. No.: B14433689
CAS No.: 80418-98-0
M. Wt: 283.2 g/mol
InChI Key: SBSPUQUQGPCHIO-UHFFFAOYSA-N
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Description

2-Chlorododecanoic acid, chloromethyl ester is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . This compound is a derivative of dodecanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chloromethyl group, and one of the hydrogen atoms in the dodecane chain is replaced by a chlorine atom. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorododecanoic acid, chloromethyl ester can be achieved through the esterification of 2-Chlorododecanoic acid with chloromethyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chlorododecanoic acid, chloromethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic Hydrolysis: Involves heating the ester with a strong acid such as hydrochloric acid (HCl) in the presence of water.

    Basic Hydrolysis: Involves heating the ester with a strong base such as sodium hydroxide (NaOH) in the presence of water.

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, which react with the chloromethyl group under mild to moderate conditions.

Major Products Formed

    Hydrolysis: Yields 2-Chlorododecanoic acid and chloromethyl alcohol.

    Substitution: Yields various substituted products depending on the nucleophile used.

Scientific Research Applications

2-Chlorododecanoic acid, chloromethyl ester has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chlorododecanoic acid, chloromethyl ester involves its reactivity as an ester and the presence of the chloromethyl group. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorododecanoic acid: Similar structure but lacks the ester group.

    Chloromethyl esters of other fatty acids: Similar reactivity but differ in the length of the carbon chain and the position of the chlorine atom.

Uniqueness

2-Chlorododecanoic acid, chloromethyl ester is unique due to the presence of both the chloromethyl group and the ester functionality, which allows it to participate in a wide range of chemical reactions. Its specific structure and reactivity make it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

80418-98-0

Molecular Formula

C13H24Cl2O2

Molecular Weight

283.2 g/mol

IUPAC Name

chloromethyl 2-chlorododecanoate

InChI

InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-10-12(15)13(16)17-11-14/h12H,2-11H2,1H3

InChI Key

SBSPUQUQGPCHIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)OCCl)Cl

Origin of Product

United States

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